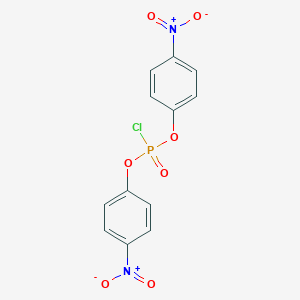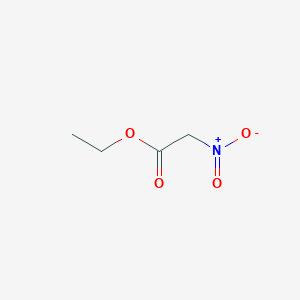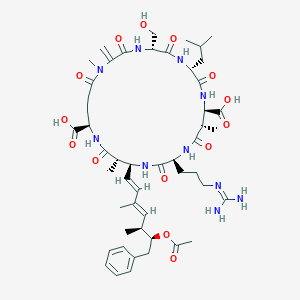![molecular formula C15H12ClNO B140679 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride CAS No. 33948-19-5](/img/structure/B140679.png)
10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride
Descripción general
Descripción
The compound 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride is a derivative of dibenzo[b,f]azepine, which is a tricyclic compound. This class of compounds is significant in pharmaceutical chemistry due to its relevance in the synthesis of various active pharmaceutical ingredients, such as antidepressants like imipramine and its analogues .
Synthesis Analysis
Several methods have been developed for the synthesis of dibenzo[b,f]azepine derivatives. One approach involves the iron(III) chloride-catalyzed intramolecular alkyne-carbonyl metathesis of alkyne tethered 2-amino benzaldehyde/acetophenone derivatives, which has been shown to be efficient and environmentally friendly . Another method utilizes asymmetric alkynylation of cyclic imines, combining chiral phosphoric acids and Ag(I) catalysts to produce optically active dibenzo[b,f][1,4]oxazepine derivatives . A different synthesis route starts from commercially available 2-bromotoluenes or 2-nitrotoluenes, leading to substituted dibenzo[b,f]azepines through a series of reactions including bromination, the Horner-Emmons reaction, and ring closure .
Molecular Structure Analysis
The molecular structure of dibenzo[b,f]azepine derivatives can be complex, with potential for various substituents and stereochemical configurations. For instance, diastereoisomeric forms of dibenzo[b,e]azepine derivatives have been synthesized, and their molecular structures have been characterized, revealing conformations intermediate between boat and twist-boat forms .
Chemical Reactions Analysis
Dibenzo[b,f]azepine derivatives can undergo a range of chemical reactions. Metallation reactions have been used to synthesize 4-substituted derivatives, demonstrating the versatility of these compounds in organic synthesis . Additionally, the dichloromethylene transfer reaction has been employed to introduce a cyclopropane ring into the dibenzo[b,f]azepine framework, further expanding the chemical diversity of this class of compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of dibenzo[b,f]azepine derivatives can be influenced by their specific substituents and structural conformations. For example, a DNMR study of a dibenzo[b,f]azepine derivative with a carbonyl chloride substituent revealed the presence of conformationally restricted isomers and provided insights into the free energy of activation for ring inversion processes . These properties are crucial for understanding the behavior of these compounds under different conditions and can impact their pharmaceutical applications.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
Researchers have focused on the synthesis and chemical characterization of new compounds, including those with 10,11-dihydro-5H-dibenzo[b,f]azepine moieties. These compounds were synthesized using 10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride and characterized using various chromatographic and spectroscopic methods (Balaure, Costea, Iordache, Draghici, & Enache, 2010).
Chemical Synthesis and Bioactivity Scores
Azepine-based molecules, including derivatives of 10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride, have been synthesized for their potential multi-drug properties in the biomedical field. Their structure and molecular properties were studied, indicating their utility in various applications (Kollur, Castro, Frau, & Glossman-Mitnik, 2019).
Synthesis of Carboxylic Acid Derivatives
The compound has been used in the synthesis of 5H-dibenzo(b,f)azepine-5-carboxylic acid derivatives, demonstrating its utility in creating diverse chemical structures for various applications. These products were characterized by various analytical methods (Bhatt & Patel, 2005).
Potential in Treating Vascular Cognitive Impairment
Studies have shown that derivatives of 10,11-dihydro-5H-dibenzo[b,f]azepine can positively affect vascular cognitive impairment (VCI), suggesting potential therapeutic applications. These derivatives were tested in vivo and showed promising results in improving cognitive functions and hippocampal health (Kaur et al., 2019).
Use in Chiral Separation Techniques
The compound has been used in the preparation of chiral stationary phases for chromatography, demonstrating its application in analytical chemistry and the separation of complex mixtures (Yu, Lee, & Ryoo, 2016).
Safety And Hazards
Direcciones Futuras
The compound is an intermediate in the synthesis of many anticonvulsant drugs . It is also used in the synthesis of 10,11-Dibromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride , which is an intermediate for a synthesis process of oxcarbazepine, an anticonvulsant drug that is used to treat epilepsy . Therefore, its future directions may include its use in the development of new anticonvulsant drugs.
Propiedades
IUPAC Name |
5,6-dihydrobenzo[b][1]benzazepine-11-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHHZMJBMIHLGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40187566 | |
| Record name | 10,11-Dihydro-5H-dibenz(b,f)azepine-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40187566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride | |
CAS RN |
33948-19-5 | |
| Record name | 10,11-Dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33948-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10,11-Dihydro-5H-dibenz(b,f)azepine-5-carbonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033948195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10,11-Dihydro-5H-dibenz(b,f)azepine-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40187566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.036 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(furo[3,2-c]pyridin-2-ylmethyl)acetamide](/img/structure/B140598.png)











